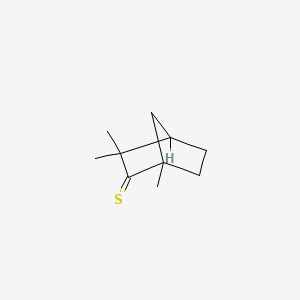
magnesium;propane;bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
magnesium;propane;bromide, also known as propylmagnesium bromide, is an organomagnesium compound with the chemical formula C₃H₇BrMg. It is a type of Grignard reagent, which is widely used in organic synthesis for forming carbon-carbon bonds. This compound is typically used in reactions involving nucleophilic addition to carbonyl compounds, making it a valuable tool in the synthesis of alcohols, acids, and other organic compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Magnesium bromide propan-1-ide is prepared by reacting 1-bromopropane with magnesium metal in an anhydrous ether solvent. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:
C₃H₇Br+Mg→C₃H₇MgBr
Industrial Production Methods: On an industrial scale, the preparation of magnesium bromide propan-1-ide follows similar principles but is conducted in larger reactors with precise control over temperature and pressure. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the product. The reaction is typically initiated by adding a small amount of iodine or 1,2-dibromoethane to activate the magnesium surface.
Análisis De Reacciones Químicas
Types of Reactions: Magnesium bromide propan-1-ide undergoes several types of reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: It can react with alkyl halides to form new carbon-carbon bonds.
Reduction Reactions: It can reduce certain functional groups, such as nitriles, to primary amines.
Common Reagents and Conditions:
Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of anhydrous ether to form secondary and tertiary alcohols, respectively.
Esters: Reacts with esters to form tertiary alcohols after two equivalents of the Grignard reagent are added.
Epoxides: Reacts with epoxides to open the ring and form alcohols.
Major Products:
Alcohols: Primary, secondary, and tertiary alcohols depending on the carbonyl compound used.
Carboxylic Acids: When reacted with carbon dioxide followed by acid workup.
Amines: When reacted with nitriles followed by hydrolysis.
Aplicaciones Científicas De Investigación
Magnesium bromide propan-1-ide is extensively used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and polymers.
Biology: Utilized in the modification of biomolecules and the synthesis of biologically active compounds.
Medicine: Employed in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: Used in the production of fine chemicals, fragrances, and flavor compounds.
Mecanismo De Acción
The mechanism of action of magnesium bromide propan-1-ide involves the nucleophilic addition of the carbon-magnesium bond to electrophilic carbon atoms in carbonyl compounds. The carbon in the Grignard reagent is nucleophilic due to the polarization of the carbon-magnesium bond, where carbon carries a partial negative charge. This nucleophilic carbon attacks the electrophilic carbonyl carbon, leading to the formation of a new carbon-carbon bond and an alkoxide intermediate. Subsequent protonation of the alkoxide yields the final alcohol product.
Comparación Con Compuestos Similares
Methylmagnesium Bromide (CH₃MgBr): Used for introducing methyl groups.
Ethylmagnesium Bromide (C₂H₅MgBr): Used for introducing ethyl groups.
Phenylmagnesium Bromide (C₆H₅MgBr): Used for introducing phenyl groups.
Each of these Grignard reagents has its own specific applications depending on the desired carbon chain length and functional group in the final product.
Propiedades
Fórmula molecular |
C3H7BrMg |
|---|---|
Peso molecular |
147.30 g/mol |
Nombre IUPAC |
magnesium;propane;bromide |
InChI |
InChI=1S/C3H7.BrH.Mg/c1-3-2;;/h1,3H2,2H3;1H;/q-1;;+2/p-1 |
Clave InChI |
UGVPKMAWLOMPRS-UHFFFAOYSA-M |
SMILES canónico |
CC[CH2-].[Mg+2].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl1-Boc-4-[[(R)-1-phenylethyl]amino]piperidine-3-carboxylate](/img/structure/B8679135.png)

![2-Nitro-5-[(thiophen-2-yl)sulfanyl]aniline](/img/structure/B8679147.png)
![4-{2-[4-(Hydroxymethyl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B8679149.png)






![1-[2-(3-Nitrophenoxy)ethyl]-1H-imidazole](/img/structure/B8679186.png)



